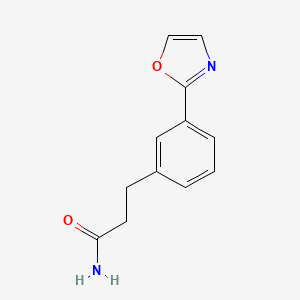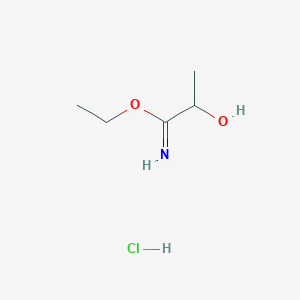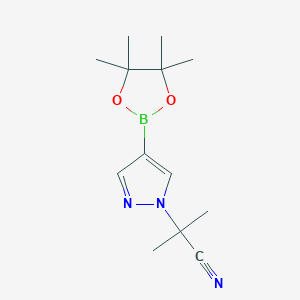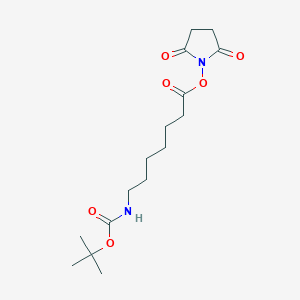
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate
Vue d'ensemble
Description
“Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is C12H13NO3 .Chemical Reactions Analysis
Benzoxazole derivatives have been used in various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .Physical And Chemical Properties Analysis
The predicted boiling point of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is 314.8±17.0 °C and its predicted density is 1.183±0.06 g/cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
- Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate derivatives have shown potential in antimicrobial applications. For instance, compounds synthesized from methyl 2-substituted benzoxazole-5-carboxylate exhibited significant antimicrobial activity, highlighting the bio-potential of benzoxazole derivatives in combating microbial infections (Balaswamy et al., 2012).
Biological Activity
- The biological activity of various benzoxazole derivatives, including those related to Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate, has been explored. Research on compounds derived from 6-methyl 2-thiouracil, for example, has shown significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in medical applications (Mohammad et al., 2017).
Fluorescence and Light Emitting Properties
- Certain benzoxazole derivatives have been studied for their fluorescence efficiency, with compounds like 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives emitting blue light. This suggests potential use in optical applications and light-emitting devices (Mahadevan et al., 2014).
Crystal Structure and Pharmaceutical Applications
- The crystal structure of compounds like azilsartan methyl ester, which includes benzoxazole derivatives, has been investigated, providing valuable insights for pharmaceutical applications and drug development (Li et al., 2015).
Potential COX-2 / 5-LOX Inhibitors
- Methyl benzoxazinyl acetates have been synthesized and tested as potential COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitors, indicating their potential therapeutic use in inflammation and pain management (Reddy & Rao, 2008).
Propriétés
IUPAC Name |
methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOLVTUOBBAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)








![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)